Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate
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Overview
Description
Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, phosphorus, and methoxy groups, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by phosphorylation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate exerts its effects involves interactions with specific molecular targets. The presence of bromine and phosphorus atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-bromo-2-iodobenzoate
- Methyl 3-bromo-2-fluorobenzoate
- Methyl 3-bromo-2-(bromomethyl)propionate
Uniqueness
Methyl 3-bromo-2-((diethoxyphosphoryl)methyl)-4,6-dimethoxybenzoate is unique due to its combination of bromine, phosphorus, and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 3-bromo-2-(diethoxyphosphorylmethyl)-4,6-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrO7P/c1-6-22-24(18,23-7-2)9-10-13(15(17)21-5)11(19-3)8-12(20-4)14(10)16/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEOIHIRPHSMPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=CC(=C1Br)OC)OC)C(=O)OC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrO7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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